Ftidc

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

FTIDC est synthétisé par une série de réactions chimiques impliquant la formation d'anneaux triazole et pyridine. La voie de synthèse implique généralement les étapes suivantes :

Formation de l'anneau triazole : Ceci est réalisé par une réaction de cycloaddition entre un azoture et un alcyne.

Introduction du fragment fluoropyridine : Cette étape implique la substitution d'un atome d'hydrogène dans l'anneau pyridine par un atome de fluor.

Formation de l'anneau pyridine : Ceci est réalisé par une série de réactions de condensation.

Assemblage final : La dernière étape implique le couplage des anneaux triazole et pyridine pour former le composé souhaité.

Méthodes de production industrielle

La production industrielle de this compound implique l'extrapolation de la voie de synthèse décrite ci-dessus. Cela implique généralement l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les techniques courantes utilisées dans la production industrielle comprennent :

Chromatographie liquide haute performance (CLHP) : Utilisée pour purifier le produit final.

Recristallisation : Utilisée pour purifier davantage le composé et l'obtenir sous forme solide.

Analyse Des Réactions Chimiques

Types de réactions

FTIDC subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers produits d'oxydation.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour former des produits réduits.

Substitution : This compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques utilisées. Par exemple :

Oxydation : L'oxydation de this compound peut conduire à la formation de divers dérivés oxydés.

Réduction : La réduction peut conduire à la formation de dérivés réduits.

Substitution : Les réactions de substitution peuvent conduire à la formation de divers dérivés substitués.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la fonction des récepteurs métabotropiques du glutamate.

Biologie : Utilisé pour étudier le rôle de mGluR1 dans divers processus biologiques.

Médecine : Applications thérapeutiques potentielles dans le traitement des troubles neurologiques, tels que la douleur neuropathique et l'anxiété.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant mGluR1.

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au récepteur mGluR1 et en inhibant son activité. Cette inhibition est obtenue par un mécanisme allostérique, où this compound se lie à un site sur le récepteur qui est distinct du site actif. Cette liaison induit un changement conformationnel dans le récepteur, l'empêchant d'être activé par son ligand naturel, le L-glutamate .

Applications De Recherche Scientifique

FTIDC has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the function of metabotropic glutamate receptors.

Biology: Used to investigate the role of mGluR1 in various biological processes.

Medicine: Potential therapeutic applications in the treatment of neurological disorders, such as neuropathic pain and anxiety.

Industry: Used in the development of new drugs targeting mGluR1.

Mécanisme D'action

FTIDC exerts its effects by selectively binding to the mGluR1 receptor and inhibiting its activity. This inhibition is achieved through an allosteric mechanism, where this compound binds to a site on the receptor that is distinct from the active site. This binding induces a conformational change in the receptor, preventing it from being activated by its natural ligand, L-glutamate .

Comparaison Avec Des Composés Similaires

Composés similaires

JNJ16259685 : Un autre antagoniste allostérique sélectif de mGluR1.

LY456236 : Un antagoniste sélectif de mGluR1 présentant des propriétés similaires à celles de FTIDC.

YM-298198 : Un antagoniste puissant et sélectif de mGluR1.

Unicité de this compound

This compound est unique par sa forte puissance et sa sélectivité pour mGluR1. Il a été démontré qu'il avait une activité 1000 fois plus faible contre mGluR5, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de mGluR1 sans effets hors cible .

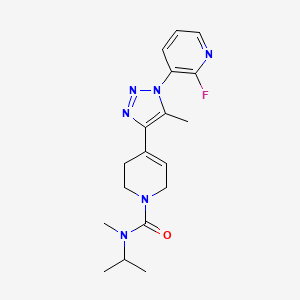

Activité Biologique

FTIDC, or 4-[1-(2-Fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3,6-dihydro-N-methyl-N-(1-methylethyl)-1(2H)-pyridinecarboxamide, is a compound notable for its role as a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 1 (mGlu1). Understanding its biological activity is crucial for potential therapeutic applications, particularly in treating neurological disorders.

- CAS Number : 873551-53-2

- Molecular Formula : C18H23FN6O

- Purity : ≥98%

This compound primarily acts on the mGlu1 receptor, with an IC50 value of 5.8 nM , indicating high potency in modulating this receptor. It also exhibits a significantly higher IC50 of 6200 nM for the mGlu5 receptor, highlighting its selectivity. This compound functions as an inverse agonist at mGlu1 receptors in the absence of ligand, with an IC50 of 7 nM . Importantly, it does not affect group II or III mGlu receptors, making it a targeted therapeutic agent .

Biological Effects

This compound has demonstrated several important biological effects:

- Calcium Mobilization Inhibition : It inhibits L-glutamate-induced increases in intracellular calcium levels in CHO cells expressing mGlu1 receptors.

- Behavioral Effects : In vivo studies indicate that this compound reduces nociceptive behavior and exhibits anxiolytic and antipsychotic effects .

In Vivo Studies

Several studies have explored the effects of this compound on animal models:

- Anxiolytic Effects : In rodent models, this compound administration resulted in reduced anxiety-like behaviors as measured by standard tests such as the elevated plus maze.

- Antipsychotic Activity : In models simulating psychosis, this compound showed efficacy in reducing hyperactivity and other behavioral symptoms associated with psychotic disorders.

Case Studies

A review of various case studies involving this compound highlights its potential therapeutic applications:

- A study found that this compound effectively reduced pain responses in models of neuropathic pain, suggesting its utility as an analgesic agent.

- Another case study indicated improvements in cognitive function metrics in models of schizophrenia when treated with this compound.

Data Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 873551-53-2 |

| mGlu1 Receptor IC50 | 5.8 nM |

| mGlu5 Receptor IC50 | 6200 nM |

| Inverse Agonist IC50 | 7 nM |

| Biological Effects | Anxiolytic, Antipsychotic, Analgesic |

Propriétés

IUPAC Name |

4-[1-(2-fluoropyridin-3-yl)-5-methyltriazol-4-yl]-N-methyl-N-propan-2-yl-3,6-dihydro-2H-pyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN6O/c1-12(2)23(4)18(26)24-10-7-14(8-11-24)16-13(3)25(22-21-16)15-6-5-9-20-17(15)19/h5-7,9,12H,8,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTLKLBSIFQKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(N=CC=C2)F)C3=CCN(CC3)C(=O)N(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.